molecular formula C6H11FO5 B582115 3-Deoxy-3-fluoro-D-allose CAS No. 99605-33-1

3-Deoxy-3-fluoro-D-allose

Cat. No. B582115
CAS RN: 99605-33-1
M. Wt: 182.147
InChI Key: RMHCJIQOFXULDL-BGPJRJDNSA-N
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Description

3-Deoxy-3-fluoro-D-allose is a compound of significant value in the biomedical sector. It has shown potential as an antimicrobial agent, and is heavily relied upon in exploratory endeavors aimed at novel drug development, specifically targeting Gram-negative bacteria . This compound’s efficacious response towards tackling specific infectious ailments, including urinary tract infections and pneumonia, accentuates its indispensability in combating antibiotic resistance .


Synthesis Analysis

The synthesis of this compound involves blocking the 4- and 6-positions of allose to cause fluorination only at the 3-position . This six-step synthesis yields a pure crystalline compound . Two fluorine-18-labeled analogues, 3-deoxy-3-[18F]fluoro-D-allose (3-[18F]FDA) and 6-deoxy-6-[18F]fluoro-D-allose (6-[18F]FDA), were synthesized and their potentials of diagnostic property were characterized .


Molecular Structure Analysis

The molecular formula of this compound is C6H11FO5 . The average mass is 182.147 Da and the monoisotopic mass is 182.059052 Da .


Chemical Reactions Analysis

In vitro rat red blood cell (RBC) transport and phosphorylation by yeast hexokinase were evaluated in comparison with 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG) . RBC uptake of 3-[18F]FDA was inhibited by D-glucose (30%) and cytochalasin B (40%), indicating the involvement of GLUT1-dependent transport . In contrast, 6-[18F]FDA transport was not inhibited by D-glucose and cytochalasin B . 3- and 6-[18F]FDA were not phosphorylated by yeast hexokinase under the conditions that result in 60% conversion of [18F]FDG into [18F]FDG-6-phosphate within 30 min .

Scientific Research Applications

  • Synthesis and Structural Analysis : The synthesis of 3-deoxy-3-fluoro-β-D-allopyranoside has been achieved with specific attention to blocking certain positions of allose to enable fluorination at the 3-position. This synthesis provided a crystalline compound whose structure was confirmed by X-ray diffraction, demonstrating the compound's conformation and chemical configuration (Myers, Ramanjulu, Carrell, & Glusker, 1997).

  • Radiosynthesis for Medical Imaging : Research has been conducted on the radiosynthesis of 18F-labeled d-allose, including 3-deoxy-3-[18F]fluoro-d-allose. This research aims to enable in vivo, noninvasive positron emission tomography (PET) investigations of the behavior of rare sugar analogs of d-allose in organs (Yamamoto et al., 2019).

  • Diagnostic Properties in Medical Imaging : Two fluorine-18-labeled analogues, including 3-deoxy-3-[18F]fluoro-d-allose, have been synthesized and evaluated for their diagnostic properties. These compounds demonstrated potential as renal imaging agents due to their high kidney uptake, excretion, low serum protein binding, and metabolic stability (Toyohara, Yamamoto, & Tago, 2019).

  • Metabolism Studies : Studies have been conducted on the metabolism of fluorinated carbohydrates, including 2-deoxy-2-fluoro-D-[3H]glucose, which is closely related to 3-deoxy-3-fluoro-D-allose. These studies explored their incorporation into glycoproteins in yeast and chick-embryo cells, providing insights into the metabolic pathways of these compounds (Schmidt, Biely, Kratky, & Schwarz, 1978).

Mechanism of Action

Target of Action

The primary target of 3-Deoxy-3-fluoro-D-allose is the GLUT1 transporter . This transporter is responsible for the facilitated diffusion of glucose across the plasma membranes of mammalian cells .

Mode of Action

This compound interacts with its target, the GLUT1 transporter, in a similar manner to glucose . Its uptake by rat red blood cells (rbcs) was found to be significantly lower than that of glucose . The uptake of this compound by RBCs was inhibited by glucose and cytochalasin B, indicating the involvement of GLUT1-dependent transport .

Biochemical Pathways

Instead, it is preferentially utilized by aldose reductase and glucose dehydrogenase . This metabolism can be used as a marker for these particular enzyme activities .

Pharmacokinetics

The pharmacokinetic properties of this compound include high levels of kidney uptake and excretion, low serum protein binding, and high metabolic stability . These properties make it a preferable compound for renal imaging .

Result of Action

The result of the action of this compound is its high uptake in the kidneys, with minimal tracer accumulation in other organs . In vivo PET imaging visualized rapid excretion of the administered compound from the kidneys . It might be unsatisfactory for tumor imaging .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of glucose and cytochalasin B, which can inhibit its uptake . Further validation studies in animal models are required to confirm the feasibility of this compound as a functional renal imaging agent .

Biochemical Analysis

Biochemical Properties

3-Deoxy-3-fluoro-D-allose interacts with various biomolecules in the body. For instance, it has been shown to be transported into rat red blood cells (RBCs) and its uptake was found to be inhibited by D-glucose and cytochalasin B, indicating the involvement of GLUT1-dependent transport . It was not phosphorylated by yeast hexokinase .

Cellular Effects

The effects of this compound on cells are quite significant. It has been shown to be taken up by cells in the brain, kidney, and liver . It does not inhibit the uptake of glucose by erythrocytes or the transport of glucose across cell membranes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various interactions. It is not metabolized through glycolysis or the pentose phosphate shunt . Instead, it is preferentially utilized by aldose reductase and glucose dehydrogenase . It is metabolized to 3-deoxy-3-fluoro-D-sorbitol (3-FS), via aldose reductase, and 3-deoxy-3-fluoro-D-fructose (3-FF), via the sorbitol dehydrogenase reaction with 3-FS, in rat cerebral tissue .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The highest tissue uptake of this compound was observed in kidneys . Heart and brain uptake of this compound was below blood levels throughout the biodistribution studies (until 120 min after injection) .

Metabolic Pathways

This compound is involved in specific metabolic pathways. It is metabolized to 3-deoxy-3-fluoro-D-sorbitol (3-FS), via aldose reductase, and 3-deoxy-3-fluoro-D-fructose (3-FF), via the sorbitol dehydrogenase reaction with 3-FS, in rat cerebral tissue .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is taken up by cells in the brain, kidney, and liver . It does not inhibit the uptake of glucose by erythrocytes or the transport of glucose across cell membranes .

properties

IUPAC Name

(2S,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHCJIQOFXULDL-BGPJRJDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@H](C=O)O)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70723577
Record name 3-Deoxy-3-fluoro-D-allose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99605-33-1
Record name 3-Deoxy-3-fluoro-D-allose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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